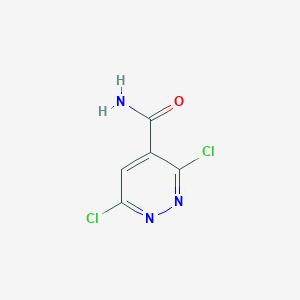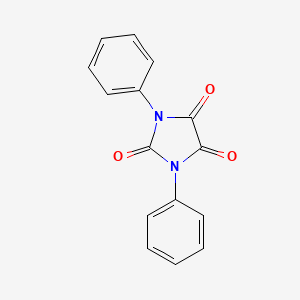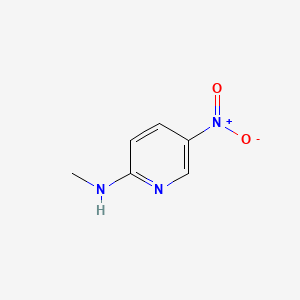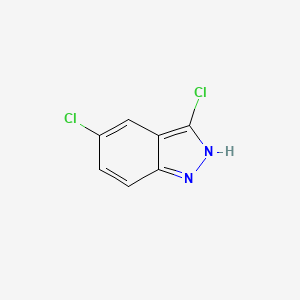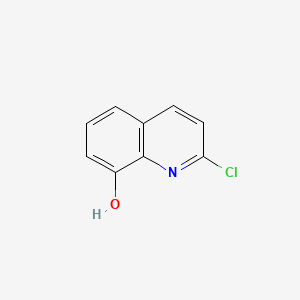
Cyclohexyl 5-bromo-2-chlorobenzamide
概要
説明
Cyclohexyl 5-bromo-2-chlorobenzamide is a chemical compound with the molecular formula C13H15BrClNO and a molecular weight of 316.62 g/mol . It features a central benzene ring with a bromine atom at the 5th position and a chlorine atom at the 2nd position, along with a cyclohexane ring attached to the carbonyl group (C=O) and an amide group (C=O-NH) linked to the carbonyl group.
準備方法
. it is likely synthesized through a series of reactions involving the introduction of bromine and chlorine atoms to the benzene ring, followed by the attachment of the cyclohexane ring and the formation of the amide group. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Cyclohexyl 5-bromo-2-chlorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amide group (C=O-NH) can be oxidized to form a carboxylic acid (C=O-OH) using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Cyclohexyl 5-bromo-2-chlorobenzamide holds great potential for scientific research due to its intricate molecular structure. Some of its applications include:
Chemical Intermediate: It is likely studied as a potential intermediate in the synthesis of other molecules, including pharmaceuticals and other useful chemicals.
Biological Studies: The presence of bromine and chlorine atoms on the molecule’s aromatic ring system suggests potential for researchers to investigate its interaction with biological systems.
作用機序
There is no scientific research readily available on the mechanism of action of Cyclohexyl 5-bromo-2-chlorobenzamide. This suggests that its biological properties and interactions with other compounds are unknown at this time.
類似化合物との比較
Cyclohexyl 5-bromo-2-chlorobenzamide can be compared with other similar compounds, such as:
5-bromo-2-chlorobenzamide: Lacks the cyclohexane ring, which may affect its chemical and biological properties.
Cyclohexyl 5-bromo-2-fluorobenzamide: Contains a fluorine atom instead of a chlorine atom, which may influence its reactivity and interactions with biological systems.
Cyclohexyl 5-chloro-2-bromobenzamide: The positions of the bromine and chlorine atoms are reversed, potentially altering its chemical behavior and applications.
特性
IUPAC Name |
5-bromo-2-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVJVHGWRPJYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359646 | |
| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701260-15-3 | |
| Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




